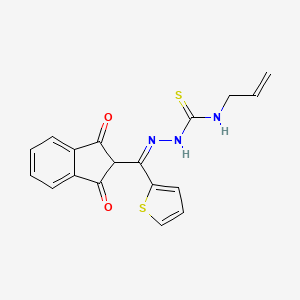
2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an indane-1,3-dione core, a thienyl group, and a prop-2-enylamino moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Indane-1,3-dione Core: This can be achieved through a Friedel-Crafts acylation reaction.
Introduction of the Thienyl Group: This step might involve a Suzuki coupling reaction.
Formation of the Prop-2-enylamino Moiety: This could be done through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions could target the indane-1,3-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: Possible use as an inhibitor in biochemical assays.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Anticancer Activity: Investigation of its potential to inhibit cancer cell growth.
Antimicrobial Properties: Study of its effectiveness against bacterial or fungal infections.
Industry
Dye Synthesis: Use in the production of dyes and pigments.
Polymer Chemistry: Incorporation into polymeric materials for enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. In drug development, it could target specific molecular pathways involved in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-furyl)vinyl)indane-1,3-dione: Similar structure with a furan ring instead of a thienyl group.
2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-phenyl)vinyl)indane-1,3-dione: Contains a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienyl group in 2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione may impart unique electronic properties, making it particularly interesting for applications in materials science and medicinal chemistry.
Propriétés
IUPAC Name |
1-[(Z)-[(1,3-dioxoinden-2-yl)-thiophen-2-ylmethylidene]amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-2-9-19-18(24)21-20-15(13-8-5-10-25-13)14-16(22)11-6-3-4-7-12(11)17(14)23/h2-8,10,14H,1,9H2,(H2,19,21,24)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCSXTDNDRSZQX-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C(/C1C(=O)C2=CC=CC=C2C1=O)\C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
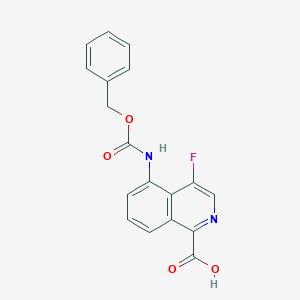
![4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2421261.png)
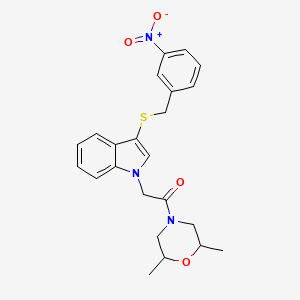
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)
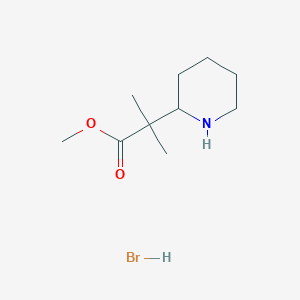
![8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421270.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)
![3,5-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2421273.png)
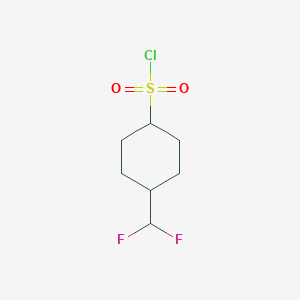
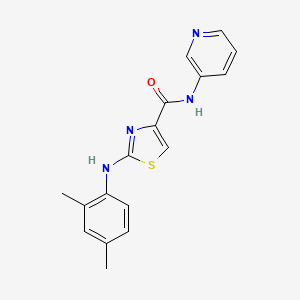
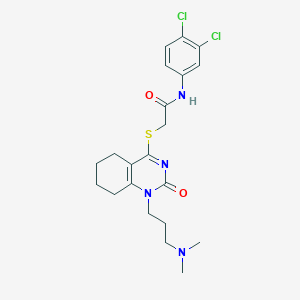
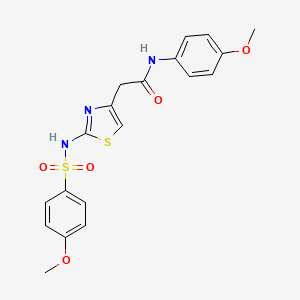
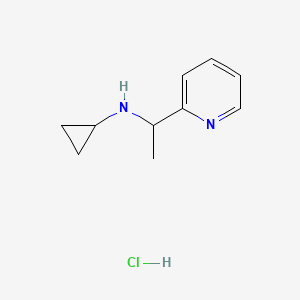
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2421282.png)
